

Introduction: The Critical Role of Log Kow in Scientific Research

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Compound of Interest

Compound Name: *3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate*

CAS No.: 22527-63-5

Cat. No.: B3049918

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The octanol-water partition coefficient (Kow) is a pivotal physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[1] Expressed in its logarithmic form, Log Kow, this value serves as a cornerstone in drug development, environmental fate assessment, and toxicology. For researchers and scientists, a thorough understanding of a compound's Log Kow is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for bioaccumulation and environmental transport.[2]

This guide provides a detailed technical overview of the Log Kow of 2-(Dimethylamino)ethyl methacrylate (DMAEMA), a versatile monomer utilized in the synthesis of polymers with wide-ranging applications, from drug delivery systems to coatings and adhesives.[3][4] We will delve into the experimental and computational methodologies for determining Log Kow, present the available data for DMAEMA, and discuss the implications of this value for its application and environmental profile.

Physicochemical Properties of 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

A foundational understanding of DMAEMA's properties is crucial for interpreting its Log Kow.

Property	Value	Source
CAS Number	2867-47-2	[5][6]
Molecular Formula	C8H15NO2	[6][7]
Molecular Weight	157.21 g/mol	[5][6]
Appearance	Clear, colorless liquid	[5]
Water Solubility	Insoluble in water	[5][6]
Log Kow	1.13 (at 25 °C)	[5][8]

Methodologies for Log Kow Determination

The determination of Log Kow can be approached through several well-established experimental and computational methods. The choice of method is often dictated by the expected Log Kow range, the substance's properties, and the desired level of accuracy.

Experimental Determination

1. The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct technique for measuring Log Kow.[9][10] It is most suitable for compounds with Log Kow values in the range of -2 to 4.[9][11]

- Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is then agitated until equilibrium is reached, followed by separation of the two phases, typically by centrifugation. The concentration of the substance in each phase is then determined using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography (HPLC).[10][11]

- Causality in Protocol: The requirement for three different octanol-to-water volume ratios is a self-validating step.[\[11\]](#) Consistent Log Kow values across these ratios indicate that the partitioning is independent of the phase volumes and that true equilibrium has been achieved. The concentration of the test substance is kept low (typically not exceeding 0.01 mol/L) to adhere to the Nernst partition law, which assumes ideal behavior in dilute solutions.

Experimental Protocol: Shake-Flask Method (Adapted from OECD 107)

- Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.
- Test Solution: Prepare a stock solution of the test substance in the appropriate solvent.
- Partitioning: In duplicate, add the stock solution to vessels containing measured amounts of the two phases at three different volume ratios (e.g., 1:2, 1:1, 2:1 n-octanol:water).[\[11\]](#)
- Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is established.[\[11\]](#)
- Phase Separation: Centrifuge the vessels to ensure complete separation of the octanol and water phases.[\[10\]](#)
- Analysis: Determine the concentration of the test substance in each phase using a validated analytical method.
- Calculation: Calculate the Log Kow for each of the six runs. The values should fall within a range of ± 0.3 log units.[\[11\]](#)

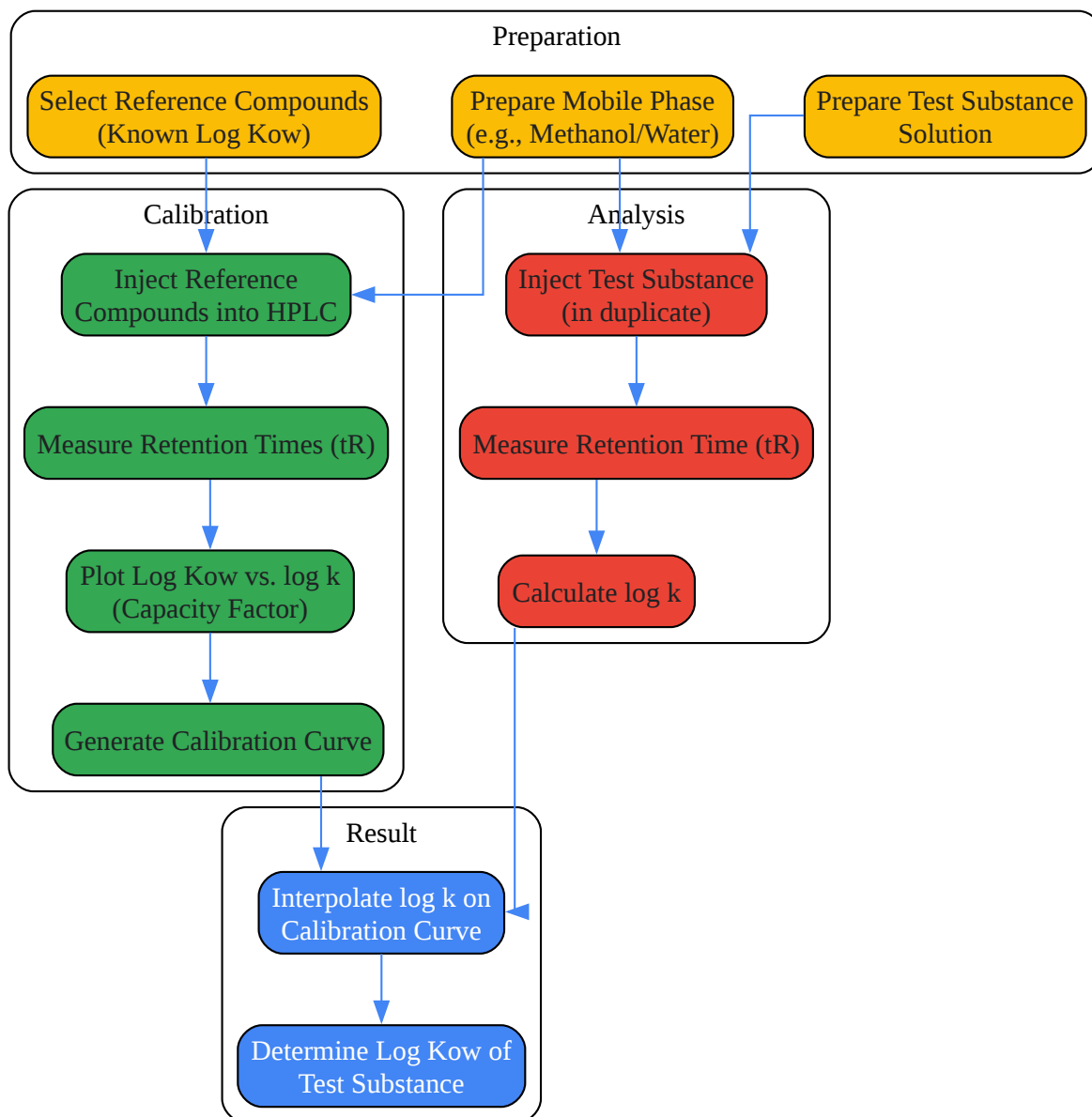
2. HPLC Method (OECD Guideline 117)

The High-Performance Liquid Chromatography (HPLC) method offers a faster, alternative approach for estimating Log Kow, particularly for values ranging from 0 to 6.[\[2\]](#)[\[12\]](#)[\[13\]](#)

- Principle: This method is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its Log Kow. The stationary phase is nonpolar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture. Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times.[\[12\]](#)[\[13\]](#)

- **Authoritative Grounding:** A calibration curve is generated using a series of reference compounds with known Log Kow values.^[14] The Log Kow of the test substance is then determined by interpolating its retention time on this curve.^[12] This reliance on well-characterized standards provides the authoritative basis for the measurement.

Workflow for Log Kow Determination via HPLC (OECD 117)



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